7.5× Higher Catalytic Activity in Chemoselective Ring-Opening Polymerization Versus MeAl[Salen]
In the chemoselective ring-opening polymerization (ROP) of the bio-renewable bifunctional monomer α-methylene-δ-valerolactone (MVL), MeAl(BHT)₂ exhibits a turnover frequency (TOF) of 668 h⁻¹, which is 7.5-fold higher than the TOF of 89 h⁻¹ observed for MeAl[Salen]—a widely used organoaluminum catalyst—under comparable bulk polymerization conditions at room temperature [1]. Moreover, MeAl(BHT)₂ uniquely enables the preparation of high-molecular-weight P(MVL)ROP in bulk, a feat not achievable with any previous catalyst system including MeAl[Salen] [1].
| Evidence Dimension | Catalytic turnover frequency (TOF) for MVL ring-opening polymerization |
|---|---|
| Target Compound Data | TOF = 668 h⁻¹; enables high-Mn P(MVL)ROP in bulk |
| Comparator Or Baseline | MeAl[Salen] (N,N′-bis(salicylaldimine)-1,2-ethylenediamine aluminum methyl): TOF = 89 h⁻¹; cannot produce high-Mn polymer in bulk |
| Quantified Difference | 7.5-fold higher TOF; qualitative advantage in bulk polymerization capability |
| Conditions | MVL monomer, bulk (neat) conditions, room temperature, catalyst prepared in situ from TMA + 2 equiv BHT-H without purification |
Why This Matters
For procurement decisions targeting efficient production of closed-loop recyclable polyesters, MeAl(BHT)₂ reduces catalyst loading requirements and reaction times by nearly an order of magnitude compared to the nearest organoaluminum analog, while uniquely enabling bulk polymerization processes inaccessible to competing catalysts.
- [1] Yan, Q.; et al. Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester. Angew. Chem. Int. Ed. 2024, e202418488. View Source
